(+)-a-Tocopherol NHS succinate
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Description
(+)-a-Tocopherol NHS succinate is a useful research compound. Its molecular formula is C37H57NO7 and its molecular weight is 627.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 627.41350316 g/mol and the complexity rating of the compound is 981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that α-tocopherol, a form of vitamin e, plays a crucial role in neutralizing free radicals and preventing oxidative stress in cells
Mode of Action
Α-tocopherol is known to act as an antioxidant, neutralizing harmful free radicals in the body . The NHS succinate group could potentially enhance this antioxidant activity or enable the compound to react with specific targets in the body.
Biochemical Pathways
Α-tocopherol is known to play a crucial role in various metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification
Pharmacokinetics
Computational tools such as admetlab 20 and admetSAR3.0 can be used to predict these properties based on the compound’s structure. These properties are crucial for understanding the compound’s bioavailability and potential efficacy as a therapeutic agent.
Result of Action
Α-tocopherol is known to have antioxidant effects, neutralizing harmful free radicals and preventing oxidative stress in cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s action and efficacy
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57NO7/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-37(8)23-21-30-29(7)35(27(5)28(6)36(30)44-37)43-33(41)19-20-34(42)45-38-31(39)17-18-32(38)40/h24-26H,9-23H2,1-8H3/t25-,26-,37-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCILXPPTLBPRKG-FAWRFRPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)ON3C(=O)CCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H57NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.